
2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone
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Overview
Description
2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone is an organic compound characterized by the presence of two fluorine atoms attached to the ethanone group and a 4-isobutyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-phenyl-ethanone: Lacks the isobutyl group, leading to different chemical and biological properties.
1-(4-Isobutyl-phenyl)-ethanone: Lacks the fluorine atoms, resulting in different reactivity and applications.
Uniqueness
2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone is unique due to the combination of fluorine atoms and the isobutyl-phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14F2O |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
2,2-difluoro-1-[4-(2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H14F2O/c1-8(2)7-9-3-5-10(6-4-9)11(15)12(13)14/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
WDUVUWQKTBQRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(F)F |
Origin of Product |
United States |
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